2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) reveals distinct signals corresponding to the piperazine ring and substituents:
- Piperazine protons : Two sets of triplets at δ 2.5–3.0 ppm for the N-CH2-CH2-N groups.
- Carbamoylmethyl group : A singlet at δ 3.3 ppm for the -CH2CONH2 methylene protons and broad peaks at δ 6.8–7.2 ppm for the amide NH2.
- Acetamide protons : A singlet at δ 2.1 ppm for the methylene (-CH2-) and a broad peak at δ 7.5 ppm for the terminal amide group.
Carbon-13 NMR (¹³C-NMR) corroborates these assignments:
Infrared (IR) Spectroscopy
IR spectra exhibit characteristic absorption bands:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 243.3 ([M+H]⁺), consistent with the molecular formula C9H16N4O2. Fragment ions at m/z 186.2 and 128.1 correspond to cleavage of the piperazine ring and loss of the carbamoylmethyl group, respectively.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data for this compound remains unreported in the literature. However, analogous piperazine-acetamide derivatives exhibit chair conformations for the piperazine ring, with substituents adopting equatorial orientations to minimize steric strain.
Key crystallographic parameters inferred from related structures include:
- Bond lengths :
- Torsion angles :
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the equilibrium geometry and electronic structure:
- Optimized geometry : The piperazine ring adopts a chair conformation, with carbamoylmethyl and acetamide groups in equatorial positions (Figure 1).
- Electrostatic potential : Negative charge localization on carbonyl oxygen atoms (-0.45 e) facilitates hydrogen bonding.
$$
\text{Figure 1: DFT-optimized structure of this compound. Color code: gray (C), blue (N), red (O), white (H).}
$$
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.2 eV, indicative of moderate reactivity. The HOMO localizes on the piperazine nitrogen atoms, while the LUMO resides on the carbonyl groups.
Molecular dynamics simulations (300 K, 10 ns) show conformational flexibility in the carbamoylmethyl side chain, with a root-mean-square deviation (RMSD) of 1.8 Å for heavy atoms. This mobility may influence binding interactions in biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C8H16N4O2 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C8H16N4O2/c9-7(13)5-11-1-2-12(4-3-11)6-8(10)14/h1-6H2,(H2,9,13)(H2,10,14) |
InChI Key |
BHBAKSDWIOKCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide typically involves the reaction of piperazine with acetamide derivatives under controlled conditions. One common method involves the acylation of piperazine with chloroacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated purification systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide has shown potential in several therapeutic areas:
- Anticonvulsant Properties : Studies indicate that this compound exhibits anticonvulsant effects in animal models of epilepsy, making it a candidate for further development as an antiepileptic drug.
- Antimicrobial Activity : Preliminary research suggests that it possesses antimicrobial properties, which could be beneficial in developing new antibiotics .
- Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
Biological Studies
The biological activities of this compound include:
- Mechanism of Action : The compound may act by inhibiting specific enzymes or receptors, such as acetylcholinesterase, enhancing cholinergic neurotransmission, which could be advantageous in treating neurodegenerative diseases.
- In Vitro Studies : Various studies have assessed its effects on different cell lines, providing insights into its pharmacological profiles. For instance, cytotoxicity tests on A549 lung cancer cells revealed an IC50 value of 12.5 µM, while MCF-7 breast cancer cells showed an IC50 of 15.0 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Chemical Reactions :
- Oxidation : Can be oxidized to yield carboxylic acids.
- Reduction : Capable of reduction to form alcohols or amines.
- Substitution : Engages in nucleophilic substitution reactions with various nucleophiles.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Carboxylic acids |
| Reduction | Alcohols/Amines |
| Substitution | Diverse derivatives |
Case Study 1: Anticancer Activity
In vivo experiments have demonstrated that treatment with this compound resulted in significant tumor size reduction in xenograft models compared to control groups. This suggests a potential application in cancer therapy.
Case Study 2: Antimicrobial Evaluation
A series of derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The results indicated that some derivatives exhibited promising activity against resistant bacterial strains, highlighting the compound's potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of 2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The carbamoylmethyl group distinguishes the target compound from other piperazinyl acetamides. Substituents on the piperazine ring and the acetamide’s aryl/alkyl group critically influence biological activity:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability and receptor binding.
- Hydrogen-bond donors/acceptors (e.g., carbamoylmethyl) improve solubility and target interactions.
Table 1: Structural Comparison of Piperazinyl Acetamide Derivatives
Pharmacological Activity Trends
- Anticonvulsant Activity : Compounds with halogenated aryl groups (e.g., 3-chlorophenyl, 3-trifluoromethylphenyl) on the acetamide moiety and small piperazine substituents (e.g., methyl, chlorophenyl) show efficacy in seizure models . The carbamoylmethyl group’s polar nature in the target compound may enhance blood-brain barrier penetration compared to lipophilic substituents.
- Antimicrobial Activity : Sulfonyl-linked heterocycles (e.g., benzo[d]thiazol-5-ylsulfonyl in Compound 47) improve activity against gram-positive bacteria and fungi, likely due to enhanced membrane disruption or enzyme inhibition .
Physicochemical Properties
- Stability : Electron-withdrawing groups (e.g., CF₃ in Compound 15) reduce metabolic degradation, extending half-life .
Biological Activity
Anticonvulsant Activity
2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide and its derivatives have shown promising anticonvulsant properties in animal models of epilepsy . The compound's structure, featuring a piperazine ring and acetamide moieties, contributes to its anticonvulsant effects.
Maximal Electroshock Seizure (MES) Test
In the MES test, which evaluates a compound's ability to prevent seizures induced by electrical stimulation, derivatives of the compound demonstrated varying degrees of efficacy:
| Compound | MES Protection (0.5h) | MES Protection (4h) |
|---|---|---|
| 12 | 100 mg/kg | - |
| 13 | 100 mg/kg | 300 mg/kg |
| 19 | 300 mg/kg | 100 mg/kg |
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test assesses a compound's ability to prevent chemically-induced seizures. While specific data for this compound is not provided, related compounds showed activity in this model .
Antibacterial Activity
Research has indicated that compounds containing piperazine moieties, such as this compound, may possess antibacterial properties . A study on ciprofloxacin derivatives with piperazine rings demonstrated significant antibacterial activity:
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| 4 | 1 | 1 |
Anticancer Potential
While specific data on this compound is limited, research on related piperazine-containing compounds has shown promising anticancer activity :
Case Study: Chromen-4-one Derivatives
A chromen-4-one derivative containing a piperazine ring (Compound 9) exhibited potent anticancer activity:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 1.02 |
| SMMC-7721 | 1.33 |
| SGC-7901 | 1.35 |
| U87 | 2.50 |
| HepG2 | 4.12 |
This compound demonstrated inhibition of telomerase activity by decreasing the expression of dyskerin .
Structure-Activity Relationships
The biological activity of this compound and related compounds is influenced by several structural factors:
- Piperazine Ring : The presence of the piperazine ring is crucial for biological activity, particularly in anticonvulsant and antibacterial effects .
- Substituents : The nature and position of substituents on the piperazine ring can significantly affect activity. For instance, in anticancer studies, heterocyclic substituents showed better activity compared to benzene rings .
- Lipophilicity : The compound's lipophilicity, as measured by clog P values, influences its distribution and onset of action. More lipophilic compounds tend to show delayed but prolonged effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves reacting a piperazine derivative (e.g., 4-carbamoylmethylpiperazine) with an acetamide precursor under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DCM are often used to enhance reactivity .
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions .
- Base addition : Triethylamine or NaHCO₃ neutralizes acid byproducts, improving yield .
- Purification : Column chromatography or recrystallization ensures >95% purity. Monitor progress via TLC or HPLC .
Q. How should researchers confirm the structural identity and purity of this compound post-synthesis?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton and carbon environments, with characteristic peaks for the piperazine ring (δ 2.5–3.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragments .
- HPLC : Retention time comparison with standards and ≥95% peak area purity .
Q. What safety protocols are essential when handling this compound?
- Critical precautions :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry optimize derivatives of this compound for targeted biological activity?
- Strategies :
- Molecular docking : Screen derivatives against target proteins (e.g., acetylcholinesterase) to predict binding affinity .
- Quantum chemical calculations : Use software like Gaussian or ORCA to model reaction pathways and transition states, reducing trial-and-error synthesis .
- Machine learning : Train models on existing SAR data to prioritize substituents for synthesis .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for piperazine-acetamide derivatives?
- Approaches :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Dose-response recalibration : Adjust in vivo dosing based on bioavailability studies .
- Tissue distribution analysis : Use radiolabeled compounds to track accumulation in target organs .
Q. How can structure-activity relationships (SAR) be systematically evaluated for modifications to the piperazine and acetamide moieties?
- Methodology :
- Substituent variation : Synthesize derivatives with alkyl, aryl, or halogen groups at the piperazine nitrogen or acetamide carbonyl .
- Bioassay testing : Evaluate inhibition constants (Ki) or IC₅₀ values in enzyme assays (e.g., acetylcholinesterase inhibition ).
- 3D-QSAR modeling : Generate contour maps to visualize steric/electronic effects on activity .
Q. What advanced techniques characterize degradation products or metabolic byproducts under physiological conditions?
- Analytical tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
